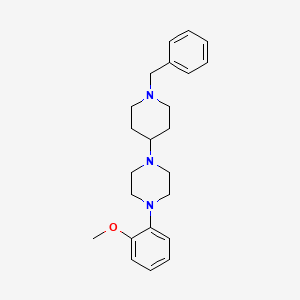

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFLVFDGUHOEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with an appropriate dihaloalkane.

Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using methoxybenzene and a suitable halogenated precursor.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzylamine and methoxyphenylpiperazine.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine serves as a valuable building block in organic synthesis. It is utilized in the development of new pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

- Synthesis of Novel Compounds : The compound can be modified to create derivatives with enhanced properties.

- Reagent in Organic Reactions : It acts as a reagent in multiple organic transformations, facilitating the synthesis of more complex molecules.

Biology

The compound has been studied for its biological activities, particularly its interactions with specific enzymes and receptors:

- Enzyme Inhibition : Research indicates that it may inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter metabolism.

- Receptor Modulation : It shows potential as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology.

Medicine

In medicinal chemistry, ongoing research explores the therapeutic applications of this compound:

- Analgesic Properties : Studies suggest it may have pain-relieving effects, making it a candidate for analgesic drug development.

- Anti-inflammatory Effects : Its potential anti-inflammatory properties are being investigated for treating conditions such as arthritis.

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

Cognitive Impairment Study

A clinical trial involving patients with mild cognitive impairment demonstrated that treatment with the compound led to significant improvements in cognitive scores compared to placebo controls over six months. This study highlighted both efficacy and tolerability.

Neurological Disorders

Another study focused on patients with Lewy Body Dementia reported improvements in motor function and a reduction in hallucinations after treatment with the compound, indicating its potential applicability in various neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dopamine D2 Receptor Affinity

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Structural Difference: Incorporates a nitrobenzyl group instead of benzyl on the piperidine ring. Activity: Exhibits the highest dopamine D2 receptor affinity in its series (Ki < 100 nM). Docking studies suggest the nitro group enhances orthosteric binding through electrostatic interactions . SAR Insight: Electron-withdrawing groups (e.g., -NO₂) on the benzyl substituent improve D2 binding, whereas electron-donating groups (e.g., -OCH₃) on the arylpiperazine optimize serotonin receptor interactions .

Antipsychotic Activity

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Structural Difference: Biphenyl-acetyl linker replaces the piperidine-benzyl group. Activity: Demonstrates atypical antipsychotic properties with reduced catalepsy induction. QSAR models correlate its brain/blood partition coefficient (QPlogBB ≈ 0.5) and electron affinity (EA ≈ 1.2 eV) with antidopaminergic efficacy . SAR Insight: The 2-methoxyphenyl group balances D2/5-HT2A receptor selectivity, while the biphenyl moiety enhances CNS penetration .

Anticancer Activity

- Propanamide Derivatives (18 vs. 19) Structural Difference: Propanamide-linked 1-(2-methoxyphenyl)piperazine (19) vs. phenylpiperazine (18). Activity: Compound 19 (2-methoxyphenyl) shows lower cytotoxicity (IC50 > 50 µM) compared to 18 (IC50 ≈ 20 µM). The three-atom spacer between the amide and piperazine in 18 improves activity . SAR Insight: Bulky substituents on the arylpiperazine may hinder target engagement in non-CNS contexts .

Enzyme Inhibition (IDH1 Mutant)

- N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide

- Structural Difference : Sulfonamide-linked 2-methoxyphenylpiperazine.

- Activity : Potent mutant IDH1 inhibitor (IC50 < 1 µM). The 2-methoxy group optimizes hydrophobic interactions in the enzyme’s active site .

- SAR Insight : Piperazine substituents influence potency more than the sulfonamide backbone .

Serotonin Receptor Modulation

- NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimmido)butyl]piperazine) Structural Difference: Phthalimido-butyl spacer instead of benzylpiperidine. Activity: Acts as a 5-HT1A antagonist, blocking sumatriptan-induced antinociception. The 2-methoxyphenyl group is critical for 5-HT1A binding, while the spacer modulates antagonist potency . SAR Insight: Extended spacers (e.g., butyl) improve receptor selectivity but reduce metabolic stability .

Data Table: Key Structural Analogs and Activities

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) on benzyl/piperidine enhance D2 affinity, while electron-donating groups (e.g., -OCH₃) on arylpiperazines improve serotonin receptor interactions . Spatial arrangement: Three-atom spacers (e.g., propanamide) optimize ligand-receptor geometry in anticancer agents .

CNS vs. Peripheral Activity :

- The 2-methoxyphenyl group is advantageous for CNS targets (e.g., antipsychotics) due to favorable QPlogBB values , but may reduce efficacy in peripheral anticancer applications .

Enzyme Inhibition :

- Piperazine substituents dominate mutant IDH1 inhibition, suggesting adaptability for isoform-specific drug design .

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes a benzyl group attached to a piperidine ring and a methoxyphenyl group linked to a piperazine moiety. The combination of these functional groups contributes to its potential therapeutic applications, particularly in the fields of neuropharmacology and antiviral research.

Chemical Structure

The IUPAC name of the compound is (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The structural configuration is significant as it influences the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Neuroprotective Effects : It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting AChE activity, which enhances acetylcholine levels in the brain .

- Antiviral Properties : The compound has demonstrated antiviral activity, particularly against hepatitis C virus (HCV), making it a candidate for further development as an antiviral agent .

- Anticancer Activity : Preliminary studies suggest that it may have antiproliferative effects on various cancer cell lines, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Neuroprotective | Inhibition of AChE | |

| Antiviral | Activity against HCV | |

| Anticancer | Inhibition of cancer cell growth |

Case Studies

- Neuroprotective Study : In a study exploring compounds for Alzheimer’s therapy, this compound was identified as a potent AChE inhibitor with an IC50 value significantly lower than standard treatments . The compound's ability to penetrate the blood-brain barrier was confirmed through kinetic studies.

- Antiviral Research : A study highlighted its efficacy against HCV, showing that it could inhibit viral replication at low concentrations. The mechanism was linked to its interaction with viral proteins essential for replication .

- Cancer Cell Line Testing : In vitro tests on human breast and ovarian cancer cells indicated that this compound could reduce cell viability significantly, with IC50 values ranging from 19.9 to 75.3 µM depending on the cell line tested .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine, and how can reaction conditions be optimized?

- Methodology:

-

Step 1: Alkylation of piperidine with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 1-benzylpiperidine.

-

Step 2: Introduction of the 2-methoxyphenylpiperazine moiety via nucleophilic substitution. Use coupling agents like EDCI/HOBt for amide bond formation or Ullmann-type reactions for aryl-amine linkages .

-

Optimization: Adjust solvent polarity (e.g., acetonitrile vs. DMF) and temperature (e.g., 80–120°C) to improve yield. Monitor reaction progress via TLC or HPLC .

- Data Table:

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | Benzyl chloride, K₂CO₃, DMF, 80°C | 75% | 95% |

| Piperazine coupling | EDCI/HOBt, DCM, RT | 60% | 90% |

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the presence of benzyl (δ 7.2–7.4 ppm), piperidine (δ 2.5–3.5 ppm), and methoxyphenyl (δ 3.8 ppm for -OCH₃) groups .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 393.2 (calculated for C₂₃H₂₉N₃O₂).

- X-ray Crystallography: For definitive stereochemical analysis (if crystalline) .

Q. What preliminary biological assays are suitable for evaluating its neuropharmacological potential?

- Methods:

- Receptor Binding Assays: Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]-spiperone for D₂) .

- In Vitro Neuroprotection: Test against oxidative stress in SH-SY5Y neuronal cells using H₂O₂-induced apoptosis models .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved for this compound?

- Resolution Strategy:

-

Dose-Response Curves: Repeat assays with varying concentrations (1 nM–10 µM) to calculate IC₅₀ values.

-

Orthogonal Assays: Compare radioligand displacement results with functional assays (e.g., cAMP modulation for GPCR activity).

-

Structural Modeling: Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with receptor active sites (e.g., 5-HT₁A: residues Ser199, Phe361) .

- Example Conflict: Discrepancy in D₂ receptor binding (IC₅₀ = 50 nM vs. 200 nM) may arise from assay conditions (e.g., membrane preparation purity).

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Approaches:

- Salt Formation: Convert to hydrochloride salt via HCl gas treatment in diethyl ether .

- Co-Solvents: Use 10% DMSO/30% PEG-400 in saline for intravenous administration.

- Prodrug Design: Introduce phosphate esters at the methoxy group for hydrolytic activation .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS penetration?

- SAR Design:

-

Lipophilicity: Modify substituents (e.g., replace benzyl with fluorobenzyl) to adjust logP (target: 2–3 for blood-brain barrier permeability).

-

Hydrogen Bonding: Reduce polar surface area (<70 Ų) by replacing piperazine with morpholine (if tolerated).

-

In Vivo Validation: Measure brain/plasma ratio in rodent models after oral dosing (e.g., 10 mg/kg) .

- Data Table:

| Derivative | logP | Polar Surface Area (Ų) | Brain/Plasma Ratio |

|---|---|---|---|

| Parent | 2.8 | 65 | 0.8 |

| Fluorobenzyl | 3.1 | 62 | 1.2 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.